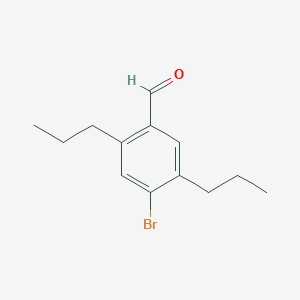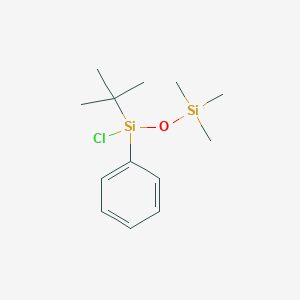![molecular formula C14H11ClFNO2S B14208878 N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 827308-36-1](/img/structure/B14208878.png)
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and fluoro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Chloro-6-fluorophenyl)methylidene]hydroxylamine
- N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
827308-36-1 |
|---|---|
Formule moléculaire |
C14H11ClFNO2S |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
N-[(2-chloro-6-fluorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClFNO2S/c1-10-5-7-11(8-6-10)20(18,19)17-9-12-13(15)3-2-4-14(12)16/h2-9H,1H3 |
Clé InChI |
KXPGSLTWNACKKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)


![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)

![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)



![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
